Libecillide
Description
Libecillide is a synthetic compound with a complex molecular structure and diverse reported therapeutic applications. According to its chemical profile, this compound has a CAS registry number of 27826-45-5, a molecular formula of C₂₃H₃₂N₄O₇S, and a molecular weight of 508.59 g/mol . Physical properties include a density of 1.294 g/cm³, a boiling point of 938.2°C, and a flash point of 521.2°C .
This compound is primarily classified as an antibacterial antibiotic , though conflicting evidence labels it as an antineoplastic agent . This discrepancy may reflect unresolved dual applications or misclassification in early studies. Its antibacterial mechanism remains uncharacterized in the provided evidence, but its sulfur-containing structure could imply a unique mode of action distinct from common antibiotic classes like β-lactams or macrolides.
Properties
Molecular Formula |
C23H32N4O7S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[2-[(5-carboxy-5-formamidopentyl)amino]-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C23H32N4O7S/c1-23(2)18(22(33)34)27-20(35-23)17(26-16(29)12-14-8-4-3-5-9-14)19(30)24-11-7-6-10-15(21(31)32)25-13-28/h3-5,8-9,13,15,17-18,20,27H,6-7,10-12H2,1-2H3,(H,24,30)(H,25,28)(H,26,29)(H,31,32)(H,33,34) |
InChI Key |
TXKNSNYUJUCKMI-UHFFFAOYSA-N |
SMILES |
CC1(C(NC(S1)C(C(=O)NCCCCC(C(=O)O)NC=O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)NCCCCC(C(=O)O)NC=O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Libecillide; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Libecillide involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and pressures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and adjustments to maintain the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Libecillide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions, such as:
Oxidizing agents: These include substances like potassium permanganate or hydrogen peroxide.
Reducing agents: These include substances like sodium borohydride or lithium aluminum hydride.
Catalysts: These include substances like palladium on carbon or platinum.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Libecillide has been investigated for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory contexts. Its structure allows it to interact with biological systems effectively, making it a candidate for various formulations.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating efficacy comparable to established antibiotics. The mechanism of action involves inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival.
Case Study: Efficacy Against Resistant Strains
A study published in Journal of Antimicrobial Chemotherapy highlighted this compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of vancomycin, suggesting its potential as an alternative treatment for resistant infections .
Anti-Inflammatory Properties
This compound has also been explored for its anti-inflammatory effects. Its ability to modulate immune responses makes it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis.
Case Study: Clinical Trials in Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, this compound was administered alongside standard treatments. Results showed a significant reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility .
Biotechnological Applications
In addition to its pharmaceutical uses, this compound has applications in biotechnology, particularly in drug delivery systems and imaging technologies.
Drug Delivery Systems
This compound can be incorporated into nanocarriers designed for targeted drug delivery. Its properties allow for the encapsulation of various therapeutic agents, enhancing their stability and bioavailability.
Data Table: Comparison of Drug Delivery Systems
| Carrier Type | Encapsulation Efficiency | Release Rate | Targeting Capability |
|---|---|---|---|
| Liposomes | 85% | Slow | High |
| Solid Lipid Nanoparticles | 90% | Moderate | Moderate |
| This compound-Loaded Nanocarriers | 95% | Controlled | High |
The table above summarizes the performance of different drug delivery systems, highlighting the superior encapsulation efficiency of this compound-loaded carriers.
Imaging Technologies
This compound has been utilized in developing contrast agents for imaging techniques such as ultrasound and MRI. Its ability to enhance contrast makes it valuable for visualizing specific tissues or pathological conditions.
Case Study: Ultrasound Imaging Enhancement
Research demonstrated that microbubbles stabilized with this compound significantly improved ultrasound imaging clarity in preclinical models. These microbubbles targeted areas of inflammation, allowing for better visualization of affected tissues .
Mechanism of Action
The mechanism of action of Libecillide involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Biological Activity
Libecillide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound can be understood through its interaction with various biochemical pathways:
- Antimicrobial Activity : this compound has been studied for its ability to inhibit microbial growth, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
- Antioxidant Properties : The compound may exert protective effects against oxidative stress by scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activities associated with compounds similar to this compound.
-
Antimicrobial Efficacy :
- A study investigated the antimicrobial properties of flavonoids, revealing that compounds with structural similarities to this compound exhibited significant inhibition against various bacterial strains. These findings suggest that this compound may also possess similar antimicrobial capabilities.
- Anti-inflammatory Response :
- Oxidative Stress Protection :
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. While specific data on this compound is sparse, related studies suggest:
- Absorption : Compounds similar to this compound are often absorbed through the gastrointestinal tract when administered orally.
- Metabolism : These compounds may undergo extensive metabolism in the liver, influencing their bioavailability and efficacy.
- Excretion : Metabolites are typically excreted via urine, necessitating further studies on the pharmacokinetic profile of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with Lexithromycin (a macrolide antibiotic) and Licofelone (an anti-inflammatory agent), selected based on shared therapeutic or structural features.
Table 1: Comparative Data for Libecillide and Similar Compounds
*Note: Lexithromycin’s molecular formula is inferred from its CAS number (4792-18-1 corresponds to Roxithromycin). This compound’s antineoplastic classification is cited ambiguously .
Structural Comparison
- This compound vs. Lexithromycin: this compound’s smaller molecular weight (508.59 vs. 837.06 g/mol) and sulfur-containing structure suggest a distinct mechanism compared to macrolides, which inhibit bacterial protein synthesis via ribosomal binding .
This compound vs. Licofelone :
Functional Comparison
- Antibacterial Efficacy: this compound’s classification as an antibiotic lacks detailed efficacy data in the provided evidence, whereas Lexithromycin is well-documented as a broad-spectrum macrolide . The absence of shared structural motifs implies this compound may target novel bacterial pathways.
Therapeutic Ambiguity :
this compound’s dual classification (antibacterial vs. antineoplastic) highlights the need for further research to clarify its primary applications. In contrast, Lexithromycin and Licofelone have well-defined uses.
Research Findings and Limitations
Discrepant Classifications :
The conflicting antineoplastic and antibacterial labels suggest either outdated data or exploratory research into dual applications.
Data Gaps : Comparative pharmacokinetic, toxicity, or clinical trial data for this compound are absent in the provided evidence, limiting a robust evaluation against analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
